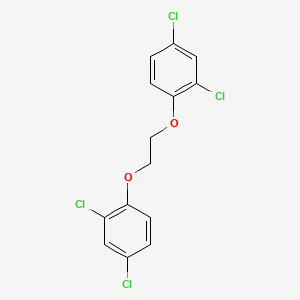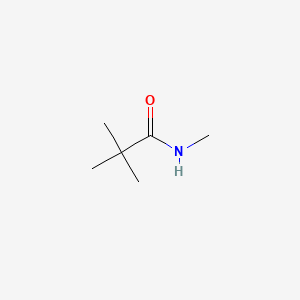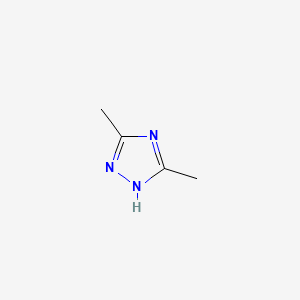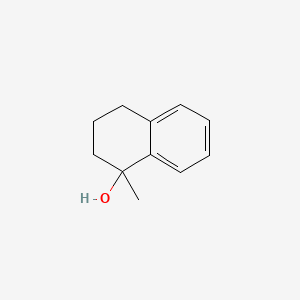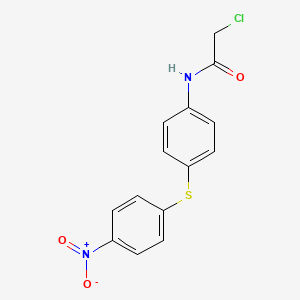
2H-Tetrazole-5-carboxylic acid, 2-phenyl-
概要
説明
“2H-Tetrazole-5-carboxylic acid, 2-phenyl-” is a chemical compound with the molecular formula C8H6N4O2 . It is also known by other names such as 2-Phenyltetrazole-5-carboxylic acid and 2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID .
Molecular Structure Analysis
The molecular weight of “2H-Tetrazole-5-carboxylic acid, 2-phenyl-” is 190.16 g/mol . The IUPAC name is 2-phenyltetrazole-5-carboxylic acid . The InChI code is 1S/C8H6N4O2/c13-8(14)7-9-11-12(10-7)6-4-2-1-3-5-6/h1-5H, (H,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass is 190.04907545 g/mol . The topological polar surface area is 80.9 Ų .科学的研究の応用
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including 2-Phenyltetrazole-5-carboxylic acid, play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their broad interaction with biological systems .
Click Chemistry
The compound is used in click chemistry approaches, which are eco-friendly methods for synthesizing tetrazole derivatives . These approaches use water as a solvent, moderate conditions, non-toxic methods, easy extractions, and low cost, resulting in good to excellent yields .
DNA Synthesis
Dilute 1H-tetrazole, a derivative of the compound, in acetonitrile is used for DNA synthesis in biochemistry . This is due to the presence of free N-H in the compound, which causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Formation of Stable Metallic Compounds
The electron density of the tetrazole nitrogen in the compound results in the formation of many stable metallic compounds and molecular complexes . This property makes it useful in various chemical reactions and syntheses.
Synthesis of Complexes with Dianionic Ligands
The compound has been used in the synthesis of Cu(II), Zn(II), Pb(II), and Cd(II) complexes with di-anionic tetrazole-5-carboxylate (ttzCOO2−) ligands . This involves an in situ hydrolysis of 1H-tetrazole-5-carboxylic acid ethyl ester sodium salt .
Treatment of Hypertension
The synthesized compounds belong to the sartans family, and biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension . Research shows that high blood pressure may lead to a bacterial infection .
Inhibitory Effects on Isolated Aorta
Synthesized derivatives of the compound have shown inhibitory effects on the isolated aorta . This could have potential implications in the treatment of cardiovascular diseases.
Bioisosteric Analogue of Carboxylic Acid and Cis-Amide Groups
The tetrazole ring in the compound acts as a bioisosteric analogue of the carboxylic acid and cis-amide groups . This property, along with its high metabolic stability, makes it an attractive structure for designing and synthesizing new pharmaceuticals .
特性
IUPAC Name |
2-phenyltetrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-9-11-12(10-7)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIIOEOZTVRRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203268 | |
| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
CAS RN |
54798-92-4 | |
| Record name | 2-Phenyl-2H-tetrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54798-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054798924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

